6-Bromo-N,N-diethyl-5-fluoropicolinamide
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Overview
Description
6-Bromo-N,N-diethyl-5-fluoropicolinamide is a chemical compound characterized by its bromine and fluorine atoms attached to a picolinamide structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-N,N-diethyl-5-fluoropicolinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-bromopicolinic acid as the starting material.
Activation: The carboxylic acid group is activated using reagents like thionyl chloride to form the corresponding acid chloride.
Amide Formation: The activated acid chloride is then reacted with diethylamine to form the amide bond, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-N,N-diethyl-5-fluoropicolinamide can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or bromine gas.
Reduction: The fluorine atom can be reduced to form fluoride ions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles like sodium iodide or ammonia can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Bromates, bromine gas, and other oxidized derivatives.
Reduction Products: Fluoride ions and other reduced derivatives.
Substitution Products: Various substituted picolinamides depending on the nucleophile used.
Scientific Research Applications
6-Bromo-N,N-diethyl-5-fluoropicolinamide has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 6-Bromo-N,N-diethyl-5-fluoropicolinamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the context in which the compound is used and the specific biological system it interacts with.
Comparison with Similar Compounds
6-Bromo-N,N-diethyl-5-fluoropicolinamide is compared with other similar compounds to highlight its uniqueness:
6-Bromo-N,N-dimethyl-5-fluoropicolinamide: Similar structure but with dimethyl groups instead of diethyl groups.
6-Bromo-N-ethyl-5-fluoropicolinamide: Similar structure but with a single ethyl group instead of diethyl groups.
6-Bromo-5-fluoropicolinamide: Similar structure but without the N,N-diethyl substitution.
Properties
IUPAC Name |
6-bromo-N,N-diethyl-5-fluoropyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrFN2O/c1-3-14(4-2)10(15)8-6-5-7(12)9(11)13-8/h5-6H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRZTJQFQSCWDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=NC(=C(C=C1)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrFN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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